(2-Methoxy-4-methylphenyl)hydrazine
Description
Contextualization of (2-Methoxy-4-methylphenyl)hydrazine within Aromatic Hydrazine (B178648) Chemistry
Aromatic hydrazines are derivatives of the inorganic compound hydrazine (H2N-NH2) where one or more hydrogen atoms are replaced by an aryl group. wikipedia.org this compound belongs to the subclass of monosubstituted arylhydrazines, where a single phenyl ring, itself bearing a methoxy (B1213986) and a methyl group, is attached to the hydrazine moiety. The presence of the electron-donating methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring significantly influences the electron density of the hydrazine nitrogen atoms, thereby modulating its nucleophilicity and reactivity compared to unsubstituted phenylhydrazine (B124118). These substituents play a crucial role in directing the course of chemical reactions, particularly in cyclization processes like the Fischer indole (B1671886) synthesis.
Historical Perspectives on the Development and Study of Phenylhydrazine Derivatives
The study of phenylhydrazine and its derivatives dates back to 1875, with the pioneering work of Hermann Emil Fischer. chemicalbook.comchemeurope.comwikipedia.org He first synthesized phenylhydrazine by the reduction of a phenyl diazonium salt. chemeurope.comwikipedia.org Fischer's subsequent use of phenylhydrazine to react with sugars, forming characteristic crystalline derivatives called hydrazones, was a landmark achievement in carbohydrate chemistry. chemeurope.comwikipedia.org This work not only provided a method for the identification and separation of sugars but also laid the foundation for understanding the reactivity of the hydrazine functional group. wikipedia.org The discovery of the Fischer indole synthesis in 1883, a reaction that converts phenylhydrazines and carbonyl compounds into indoles, further solidified the importance of this class of compounds in organic synthesis. chemicalbook.comwikipedia.org Over the years, the focus expanded to include a wide variety of substituted phenylhydrazines, with researchers investigating how different substituents on the phenyl ring affect the outcome of these classical reactions.
Current Research Landscape and Emerging Trends in Substituted Hydrazine Chemistry
Contemporary research on substituted hydrazines continues to be vibrant and multifaceted. A significant area of focus is the development of novel synthetic methodologies that are more efficient, sustainable, and have a broader substrate scope. organic-chemistry.orgresearchgate.net This includes the use of new catalytic systems, such as palladium-catalyzed cross-coupling reactions to form N-arylhydrazones, and the exploration of mechanochemical methods to reduce solvent waste. wikipedia.orgnih.gov
Furthermore, there is a growing interest in the application of substituted hydrazines and their derivatives in medicinal chemistry and materials science. smolecule.commdpi.comontosight.ai Researchers are actively exploring the synthesis of novel heterocyclic compounds derived from substituted hydrazines with potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.commdpi.com The unique electronic and structural features imparted by substituents on the phenyl ring are being harnessed to design molecules with specific therapeutic or material properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2-methoxy-4-methylphenyl)hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(10-9)8(5-6)11-2/h3-5,10H,9H2,1-2H3 |
InChI Key |
AAKUAELCHJLZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Methoxy 4 Methylphenyl Hydrazine and Its Precursors
Established Synthetic Routes to (2-Methoxy-4-methylphenyl)hydrazine
The most common and well-established method for synthesizing arylhydrazines, including this compound, is a two-step process involving the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt. google.comgoogle.com This classical approach remains a cornerstone of organic synthesis for accessing this class of compounds.
Precursor Synthesis and Functional Group Transformations
The primary precursor for the synthesis of this compound is the corresponding aniline (B41778), 2-Methoxy-4-methylaniline . The synthesis of this precursor typically begins with commercially available starting materials like o-nitrotoluene or other appropriately substituted benzene (B151609) derivatives.
One common route to anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. For instance, a related isomer, 4-methoxy-2-methylaniline, is prepared by the nitration of 4-methoxytoluene to form 4-methoxy-2-nitrotoluene, which is then reduced to the amine. A similar strategy can be applied to synthesize 2-Methoxy-4-methylaniline. Another method involves the catalytic hydrogenation of a nitroaromatic compound; for example, 2-methyl-4-methoxyaniline can be prepared by hydrogenating o-nitrotoluene in methanol (B129727) under acidic conditions. google.com The reduction of the nitro group to a primary amine is a fundamental functional group transformation, often achieved using reagents like tin(II) chloride in concentrated hydrochloric acid or through catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C). prepchem.com
Once the precursor 2-Methoxy-4-methylaniline is obtained, it undergoes diazotization. This reaction involves treating the primary amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to form the diazonium salt. numberanalytics.comchemicalbook.com
The final step is the reduction of the diazonium salt to the desired hydrazine (B178648). Several reducing agents are effective for this transformation. A widely used method employs stannous chloride (SnCl₂) in concentrated HCl. guidechem.comprepchem.com Another common approach is the use of sulfite (B76179) reagents, such as sodium sulfite or sodium bisulfite, which reduce the diazonium salt to a hydrazine sulfonate intermediate that is then hydrolyzed to yield the final hydrazine. google.comgoogle.com
Mechanistic Analysis of Key Synthesis Steps
Diazotization: The mechanism of diazotization is a well-understood, multi-step process:
Formation of Nitrous Acid: In the presence of a strong acid, sodium nitrite generates nitrous acid (HNO₂).
Formation of the Nitrosating Agent: The nitrous acid is protonated by the excess strong acid and loses water to form the highly electrophilic nitrosonium ion (NO⁺).
Electrophilic Attack: The primary amine acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine.
Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and rearrangements (tautomerization) to form a diazohydroxide, which is then protonated and subsequently loses a water molecule to yield the stable diazonium ion (Ar-N₂⁺). numberanalytics.com
Reduction of the Diazonium Salt: The mechanism of reduction depends on the reagent used.
With Tin(II) Chloride (SnCl₂): The reduction is believed to proceed through a series of single-electron transfers from Sn(II) to the diazonium ion, leading to the formation of the hydrazine upon workup.
With Sulfites: The diazonium salt is attacked by the nucleophilic sulfite or bisulfite ion to form an azo-sulfonate intermediate. This intermediate is then reduced further by another equivalent of sulfite, followed by acidic hydrolysis to cleave the sulfur-nitrogen bonds and produce the hydrazine hydrochloride salt. google.com
Novel and Green Synthesis Approaches for this compound Analogs
Recent research has focused on developing more sustainable, efficient, and safer methods for synthesizing arylhydrazines, moving away from stoichiometric and often hazardous reducing agents used in classical methods.
Solvent-Free and Environmentally Conscious Methodologies
Green chemistry principles have driven the development of new synthetic protocols. One innovative approach involves using formic acid, formates, or formic ether compounds as reducing agents for diazonium salt derivatives. google.com This method is reported to have high yields, lower costs, and produce less waste, as the byproducts are simple and easier to handle, aligning with the requirements of green chemistry. google.com
Furthermore, the use of alternative energy sources like microwave and ultrasound irradiation has been explored to promote the synthesis of related heterocyclic compounds from phenylhydrazines. researcher.life These techniques can lead to significantly reduced reaction times and improved yields. numberanalytics.com Flow chemistry represents another advanced approach, offering better control over reaction parameters for hazardous processes like diazotization. nih.gov Continuous flow reactors can improve safety and yield by maintaining precise temperature control and minimizing the accumulation of unstable diazonium intermediates. numberanalytics.comnih.gov
Catalytic Approaches in Hydrazine Synthesis
The most significant modern advancement in arylhydrazine synthesis is the development of catalytic cross-coupling reactions. These methods typically involve the coupling of an aryl halide (or triflate) with hydrazine or a protected hydrazine equivalent, catalyzed by a transition metal complex.
Palladium-Catalyzed Synthesis: Researchers have developed robust systems for the palladium-catalyzed C-N coupling of aryl chlorides and bromides with hydrazine hydrate. nih.govosti.gov These reactions can be performed with very low catalyst loadings and use simple bases like potassium hydroxide. Mechanistic studies suggest a cycle involving the rate-limiting reaction of an arylpalladium(II) halide complex with hydrazine and a base to form an arylpalladium(II) hydrazido complex, which then undergoes reductive elimination to yield the arylhydrazine. nih.govosti.gov
Copper-Catalyzed Synthesis: Copper-catalyzed "Ullmann-type" coupling reactions provide another powerful route. Systems using copper(I) iodide (CuI) as the catalyst have been shown to effectively couple aryl halides with hydrazine hydrate, often in environmentally benign solvents like water. researchgate.net These methods are attractive due to the lower cost and toxicity of copper compared to palladium.
These catalytic approaches offer a more direct route to arylhydrazines from readily available aryl halides, bypassing the need to first synthesize and isolate the corresponding aniline and then perform a diazotization/reduction sequence.
Optimization of Synthetic Conditions and Yield Enhancements
Optimizing reaction conditions is crucial for maximizing yield, purity, and process efficiency in both classical and modern synthetic routes.
For the traditional diazotization-reduction pathway, key parameters for optimization include:
Acid Concentration: The type and amount of acid used during diazotization are critical. Sufficient acid is needed to generate the nitrosating agent and maintain the stability of the diazonium salt, and optimization studies are often performed to find the ideal balance for a specific substrate. researchgate.netresearchgate.net
Temperature Control: Diazotization reactions are highly exothermic and the resulting diazonium salts can be unstable. Maintaining low temperatures (typically 0-10 °C) is essential to prevent decomposition and side reactions. nih.gov
Reaction Time: The optimal reaction time for both diazotization and reduction steps needs to be determined to ensure complete conversion without product degradation. google.com
Stoichiometry of Reagents: The molar ratios of the amine, sodium nitrite, and the reducing agent must be carefully controlled to achieve high yields and minimize impurities. google.com
In modern catalytic systems, optimization focuses on the components of the catalytic cycle:
Ligand Selection: The choice of ligand for the metal catalyst (e.g., palladium) is paramount in achieving high catalytic activity and selectivity.
Base and Solvent: The nature of the base and the solvent system can significantly influence reaction rates and yields in cross-coupling reactions. researchgate.net
Catalyst Loading: Minimizing the amount of the expensive transition metal catalyst is a key goal for industrial applications, with research aiming for catalyst loadings as low as 100 ppm. nih.govosti.gov
Chemical Reactivity and Derivatization Strategies of 2 Methoxy 4 Methylphenyl Hydrazine
Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Schiff Bases
The general mechanism for hydrazone formation involves the reaction of a substituted hydrazine (B178648) with a carbonyl compound, leading to a hydrazone product and water. mdpi.com This reaction is an equilibrium process, and the removal of water can drive it to completion.
Regioselectivity: In (2-Methoxy-4-methylphenyl)hydrazine, the two nitrogen atoms have different chemical environments. The nitrogen atom attached to the phenyl ring (Nα) is less nucleophilic due to the electron-withdrawing inductive effect and resonance delocalization of its lone pair into the aromatic system. The terminal nitrogen atom (Nβ) is more nucleophilic and is exclusively the site of attack on the carbonyl carbon. This inherent difference ensures high regioselectivity, leading to the formation of a single hydrazone regioisomer where the carbonyl carbon is bonded to the terminal nitrogen.
Stereoselectivity: Hydrazones can exist as geometric isomers (E/Z) about the C=N double bond. The specific isomer formed can be influenced by steric and electronic factors of the substituents on both the carbonyl-derived carbon and the hydrazine nitrogen. For arylhydrazones derived from aldehydes, the E isomer is generally the thermodynamically more stable and favored product due to reduced steric hindrance. Studies on related N'-benzylidene-benzohydrazides have confirmed the formation of E isomers, which can be identified using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. mdpi.com It is therefore anticipated that the condensation of this compound with aldehydes would predominantly yield the E-hydrazone.
The formation of hydrazones is a reversible reaction that is subject to kinetic and thermodynamic control. The reaction rate is significantly influenced by the pH of the medium. Acid catalysis is crucial; it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. researchgate.net However, at very low pH, the hydrazine itself can be protonated, rendering it non-nucleophilic and slowing down the reaction. Therefore, the reaction is often carried out in mildly acidic conditions (pH 4-6) to achieve an optimal rate.
The reaction is generally under thermodynamic control, with the stability of the final hydrazone product driving the equilibrium. The formation of the C=N double bond and the highly conjugated system in arylhydrazones contribute to their stability. The presence of electron-donating groups, such as the methoxy (B1213986) and methyl substituents on the phenyl ring of this compound, increases the nucleophilicity of the hydrazine and can influence the reaction rate and equilibrium position.
Cyclization Reactions Leading to Heterocyclic Systems
The hydrazones derived from this compound are stable intermediates that serve as key precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The presence of the N-N bond and the reactive C=N moiety allows for intramolecular or intermolecular cyclization reactions to build five- and six-membered ring systems.
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are prevalent in pharmaceuticals and agrochemicals. nih.gov The most common and direct method for their synthesis is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. rhhz.net
In this reaction, this compound would react with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate. The reaction proceeds through the initial formation of a hydrazone at one carbonyl group, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. beilstein-journals.org
When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two regioisomers. The regiochemical outcome is influenced by the differing reactivity of the two carbonyl groups and the reaction conditions. For instance, the reaction of arylhydrazines with ethyl 4,4,4-trifluoroacetoacetate can be highly regioselective. nih.gov The reaction involving this compound and an unsymmetrical diketone would lead to the formation of an N-aryl pyrazole, with the position of the substituents on the pyrazole ring determined by which carbonyl group undergoes the initial nucleophilic attack.
Table 1: General Scheme for Pyrazole Synthesis
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl) | Product | Method |
|---|
1,2,4-Triazoles: These are five-membered heterocycles containing three nitrogen atoms. A common synthetic route to 4H-1,2,4-triazole-3-thiones involves the cyclization of substituted thiosemicarbazides. farmaciajournal.com This pathway can be adapted for this compound by first converting it to an appropriate intermediate.
A plausible synthetic sequence would involve:
Acylation: Reaction of this compound with an acylating agent (e.g., chloroacetyl chloride) to form an N-acylhydrazide.
Hydrazinolysis: Conversion of the resulting ester (if formed from a chloroacetyl ester) to the corresponding acid hydrazide using hydrazine hydrate.
Thiosemicarbazide Formation: Reaction of the acid hydrazide with an isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide.
Cyclization: Intramolecular cyclization of the thiosemicarbazide, typically under basic conditions (e.g., using ammonia (B1221849) or sodium hydroxide), to afford the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. farmaciajournal.comnih.gov
1,3,4-Oxadiazoles: These heterocycles feature one oxygen and two nitrogen atoms. The most prevalent syntheses involve the dehydrative cyclization of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. researchgate.netnih.govnih.gov
A typical route starting from this compound would require its conversion into an N-acylhydrazide. This can be achieved by reacting the hydrazine with a carboxylic acid or acid chloride. The resulting N-(2-Methoxy-4-methylphenyl)acylhydrazide can then be cyclized.
Dehydrative Cyclization: The N-acylhydrazide is reacted with a second acylating agent (e.g., another carboxylic acid or acid chloride) to form an unsymmetrical 1,2-diacylhydrazine. This intermediate is then cyclized using a strong dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride to yield the 2,5-disubstituted-1,3,4-oxadiazole. nih.gov
Oxidative Cyclization: Alternatively, the N-acylhydrazide can be condensed with an aldehyde to form an N-acylhydrazone. Subsequent oxidative cyclization, which can be achieved electrochemically or with chemical oxidants, yields the 1,3,4-oxadiazole (B1194373) ring. researchgate.net
Table 2: General Schemes for Triazole and Oxadiazole Synthesis
| Target Heterocycle | Key Intermediate | Typical Reagents |
|---|---|---|
| 1,2,4-Triazole-3-thione | N-Acylthiosemicarbazide | Isothiocyanates, Base |
Pyridazinones: Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. A well-established method for their synthesis is the cyclocondensation of γ-keto acids with hydrazines. iglobaljournal.com This reaction provides a direct route to N-substituted 4,5-dihydropyridazin-3(2H)-ones.
The synthesis of an N-aryl pyridazinone using this compound would involve its reaction with a suitable γ-keto acid (e.g., levulinic acid). The initial step is the formation of a hydrazone at the keto group, which is followed by intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the carboxylic acid, leading to the elimination of water and formation of the six-membered ring. A related synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone has been reported from the corresponding γ-keto acid and hydrazine hydrate, demonstrating the viability of this ring system's formation. raco.cat
Benzodiazepines: Benzodiazepines are seven-membered heterocyclic systems containing two nitrogen atoms. While the most common synthetic routes involve the cyclization of o-phenylenediamines with various partners, nih.govnih.gov pathways utilizing hydrazine derivatives also exist, although they are often more complex.
One potential strategy involves a one-pot, two-step reaction where a 1-arylpropan-2-one is first acylated and then cyclized with a hydrazine to form a 2,3-benzodiazepine. rsc.org Another approach for creating fused benzodiazepine (B76468) systems, such as triazolo-benzodiazepines, uses acetylhydrazine as a nucleophile to react with activated benzodiazepine precursors like N-nitrosoamidines, followed by an acid-catalyzed cyclization step. mdpi.comresearchgate.net These methods suggest that while a direct, single-step synthesis of a simple benzodiazepine from this compound may not be straightforward, its derivatives could be incorporated into more complex, fused benzodiazepine scaffolds through multi-step sequences.
Nucleophilic Attack and Addition Reactions
The hydrazine group (-NHNH2) is the primary center of nucleophilicity in this compound. The presence of two nitrogen atoms with lone pairs of electrons makes it a potent nucleophile, ready to react with a variety of electrophilic species. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen atom directly attached to the aromatic ring (α-nitrogen).
The most characteristic reaction involving the hydrazine moiety is its condensation with carbonyl compounds, such as aldehydes and ketones. This reaction proceeds via a nucleophilic attack of the terminal nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to yield a hydrazone. This transformation is a critical initial step in the widely utilized Fischer indole (B1671886) synthesis, which is a primary method for constructing the indole ring system found in numerous pharmaceuticals and natural products.
In the context of the Fischer indole synthesis, this compound reacts with a ketone or aldehyde to form the corresponding (2-methoxy-4-methylphenyl)hydrazone. This intermediate, upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids), undergoes a-sigmatropic rearrangement, followed by the loss of ammonia, to afford a substituted indole. The substituents on the starting hydrazine dictate the substitution pattern of the final indole product. Specifically, the reaction of this compound with various ketones leads to the formation of indoles with a methoxy group at the 7-position and a methyl group at the 5-position.
Table 1: Synthesis of Indole Derivatives via Fischer Indole Synthesis using this compound
| Ketone/Aldehyde Reactant | Resulting Indole Product |
| Acetone | 2,5-Dimethyl-7-methoxy-1H-indole |
| Cyclohexanone | 6-Methoxy-8-methyl-1,2,3,4-tetrahydrocarbazole |
| Propiophenone | 7-Methoxy-5-methyl-2-phenyl-3-methyl-1H-indole |
This table illustrates the versatility of this compound in the synthesis of diverse indole structures.
The nucleophilic character of the hydrazine group also enables its participation in Michael (1,4-conjugate) addition reactions. In this type of reaction, the hydrazine adds to an α,β-unsaturated carbonyl compound or other Michael acceptors. This process is a valuable tool for carbon-nitrogen bond formation and the synthesis of more complex molecular scaffolds.
For instance, this compound can react with compounds like ethyl acrylate (B77674) or acrylonitrile. The nucleophilic β-nitrogen of the hydrazine attacks the β-carbon of the activated double bond, leading to the formation of a new adduct. These adducts can be valuable intermediates themselves or can be cyclized to form heterocyclic systems, such as pyrazolidinones, which are of interest in medicinal chemistry. The reaction conditions, including the choice of solvent and catalyst, can be optimized to favor the desired 1,4-addition product over potential side reactions.
Functionalization of the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating methoxy (-OCH3) and methyl (-CH3) groups.
Both the methoxy and methyl groups are ortho-, para-directing activators. The methoxy group, with its strong electron-donating resonance effect, is a more powerful activating group than the methyl group, which operates primarily through an inductive effect. The directing effects of these two groups are synergistic, reinforcing substitution at specific positions on the ring.
The positions on the aromatic ring are numbered starting from the carbon bearing the hydrazine substituent as C1. The methoxy group is at C2, and the methyl group is at C4.
Methoxy group (-OCH3) at C2: Directs incoming electrophiles to the ortho position (C3) and the para position (C6).
Methyl group (-CH3) at C4: Directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, which is already substituted).
Considering these effects, the most electronically enriched and sterically accessible positions for electrophilic attack are C3 and C5. The C3 position is ortho to both the methoxy and methyl groups, while the C5 position is ortho to the methyl group and meta to the methoxy group. The strong activating and ortho-directing influence of the methoxy group makes the C3 position a highly probable site for substitution. The C5 position is also activated, presenting another potential site for reaction. The hydrazine moiety itself is a deactivating group, but its influence is generally overcome by the powerful activating effects of the methoxy and methyl substituents.
The enhanced nucleophilicity of the aromatic ring allows for a range of electrophilic aromatic substitution reactions to be performed, including halogenation and nitration.
Halogenation: The reaction of this compound with halogenating agents such as bromine (Br2) or chlorine (Cl2) is expected to proceed readily. Due to the strong activation of the ring, these reactions may not require a Lewis acid catalyst. The regioselectivity will be governed by the directing effects discussed previously, with substitution anticipated primarily at the C3 and/or C5 positions. It is possible to achieve mono- or di-substitution depending on the stoichiometry of the halogenating agent used.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO2) group onto the aromatic ring. This reaction must be conducted with care, as the hydrazine moiety can be sensitive to the strongly oxidizing and acidic conditions. The nitro group would be directed to the C3 or C5 positions. The resulting nitro-substituted derivatives can serve as versatile intermediates for further synthetic transformations, such as reduction of the nitro group to an amine.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagent | Predicted Major Product(s) |
| Bromination | Br2 in Acetic Acid | 3-Bromo-(2-methoxy-4-methylphenyl)hydrazine and/or 5-Bromo-(2-methoxy-4-methylphenyl)hydrazine |
| Nitration | HNO3 / H2SO4 | 3-Nitro-(2-methoxy-4-methylphenyl)hydrazine and/or 5-Nitro-(2-methoxy-4-methylphenyl)hydrazine |
| Friedel-Crafts Acylation | CH3COCl / AlCl3 | 3-Acetyl-(2-methoxy-4-methylphenyl)hydrazine |
This table provides a predictive overview of the outcomes for standard electrophilic aromatic substitution reactions based on established principles of substituent effects.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 4 Methylphenyl Hydrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. For (2-Methoxy-4-methylphenyl)hydrazine, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and spatial arrangement.
Detailed ¹H NMR Spectral Analysis: Proton Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the methyl group, and the hydrazine (B178648) protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring.
The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons. Based on analogous compounds, the expected chemical shifts are as follows:
Aromatic Protons (Ar-H): The proton ortho to the hydrazine group (H-6) would be the most deshielded, with a predicted chemical shift in the range of δ 7.0-7.2 ppm. The proton ortho to the methoxy group (H-3) would be shielded and is expected to resonate at approximately δ 6.7-6.9 ppm. The proton meta to the hydrazine group (H-5) would likely appear in a similar region, around δ 6.7-6.9 ppm. The coupling constants between these protons would be crucial for their definitive assignment. A typical ortho coupling (³J) is in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet at approximately δ 3.8-3.9 ppm.
Methyl Protons (-CH₃): The methyl group protons would also present as a singlet, with an expected chemical shift around δ 2.2-2.4 ppm.
Hydrazine Protons (-NH-NH₂): The chemical shifts of the hydrazine protons are highly dependent on the solvent, concentration, and temperature. They are expected to appear as broad singlets and may exchange with deuterium (B1214612) in deuterated solvents like D₂O. The -NH proton is anticipated to be in the range of δ 4.5-5.5 ppm, while the -NH₂ protons could appear between δ 3.5-4.5 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.0 - 7.2 | d | ~8.0 |
| H-5 | 6.7 - 6.9 | dd | ~8.0, ~2.0 |
| H-3 | 6.7 - 6.9 | d | ~2.0 |
| -OCH₃ | 3.8 - 3.9 | s | - |
| -CH₃ | 2.2 - 2.4 | s | - |
| -NH | 4.5 - 5.5 | br s | - |
| -NH₂ | 3.5 - 4.5 | br s | - |
¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Structural Assignments
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electron-donating effects of the methoxy and methyl groups and the electron-withdrawing nature of the hydrazine group.
Aromatic Carbons (Ar-C): The carbon atom attached to the methoxy group (C-2) is expected to be the most shielded aromatic carbon, with a predicted chemical shift around δ 145-150 ppm. The carbon bearing the hydrazine group (C-1) would be deshielded, appearing in the range of δ 140-145 ppm. The carbon with the methyl group (C-4) is predicted to be at δ 130-135 ppm. The remaining aromatic carbons (C-3, C-5, C-6) would have chemical shifts in the typical aromatic region of δ 110-130 ppm.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate at approximately δ 55-56 ppm.
Methyl Carbon (-CH₃): The methyl carbon would likely appear at a chemical shift of around δ 20-22 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 145 |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-4 | 130 - 135 |
| C-5 | 120 - 125 |
| C-6 | 115 - 120 |
| -OCH₃ | 55 - 56 |
| -CH₃ | 20 - 22 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-6 and H-5, and between H-5 and H-3, confirming their adjacent positions.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated aromatic carbons by correlating the signals of H-3, H-5, and H-6 to their respective carbon signals (C-3, C-5, and C-6). It would also confirm the assignments of the methoxy and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons. For instance, the methoxy protons would show a correlation to C-2, and the methyl protons would show a correlation to C-4, C-3, and C-5. The aromatic protons would also exhibit multiple correlations to neighboring carbons, providing a complete connectivity map of the molecule.
Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Assignment
For derivatives of this compound, particularly those with restricted rotation or stereocenters, NOE spectroscopy would be instrumental in determining their stereochemistry. For the parent molecule, NOE experiments could confirm the spatial proximity of the methoxy and methyl groups to their adjacent aromatic protons. For example, irradiation of the methoxy protons should result in an NOE enhancement of the H-3 signal, while irradiation of the methyl protons would likely enhance the signals of H-3 and H-5.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be complementary, with some vibrations being more prominent in one technique than the other.
Vibrational Mode Assignments and Functional Group Identification
The key functional groups in this compound each have characteristic vibrational frequencies.
N-H Stretching: The hydrazine group gives rise to characteristic N-H stretching vibrations. The asymmetric and symmetric stretching of the -NH₂ group are expected in the region of 3300-3400 cm⁻¹. The -NH stretching vibration would likely appear as a broader band around 3200-3300 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The aliphatic C-H stretching vibrations of the methoxy and methyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Aromatic Stretching: The stretching vibrations of the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.
C-O Stretching: The C-O stretching vibration of the methoxy group is anticipated to produce a strong band in the region of 1230-1270 cm⁻¹ (asymmetric) and a weaker band around 1020-1050 cm⁻¹ (symmetric).
N-N Stretching: The N-N stretching vibration is often weak in the IR spectrum but may be more prominent in the Raman spectrum, appearing in the range of 1000-1150 cm⁻¹.
Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch (-NH₂) | 3300 - 3400 | Medium-Strong | Medium |
| N-H Stretch (-NH) | 3200 - 3300 | Medium-Broad | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Strong |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Strong |
| N-H Bend (-NH₂) | 1600 - 1650 | Medium-Strong | Weak |
| C-O Stretch (Asymmetric) | 1230 - 1270 | Strong | Medium |
| C-O Stretch (Symmetric) | 1020 - 1050 | Medium | Weak |
| N-N Stretch | 1000 - 1150 | Weak | Medium-Strong |
Analysis of Hydrogen Bonding Interactions through Vibrational Frequencies
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for investigating hydrogen bonding interactions. In this compound, the hydrazine moiety (-NHNH₂) and the methoxy group (-OCH₃) can participate in both intramolecular and intermolecular hydrogen bonds.
The N-H stretching vibrations of the hydrazine group are particularly sensitive to hydrogen bonding. In a non-associated state, primary amines typically show two N-H stretching bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ). For this compound, these would be expected in the range of 3300-3500 cm⁻¹. The presence of hydrogen bonding leads to a broadening and a shift of these bands to lower frequencies (redshift). The magnitude of this shift is indicative of the strength of the hydrogen bond.
Intramolecular hydrogen bonding could occur between the N-H of the hydrazine group and the oxygen atom of the adjacent methoxy group, forming a five-membered ring. This interaction would be expected to result in a distinct, lower-frequency N-H stretching band compared to the free N-H group. Intermolecular hydrogen bonds, forming dimers or larger aggregates in the solid state or in concentrated solutions, would also lead to significant red shifts in the N-H stretching frequencies.
Table 1: Expected IR Vibrational Frequencies for this compound and the Effect of Hydrogen Bonding
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) (Non-H-bonded) | Expected Shift with Hydrogen Bonding |
| Hydrazine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | Redshift (lower frequency) and broadening |
| Hydrazine (-NH₂) | Symmetric N-H Stretch | 3300 - 3400 | Redshift (lower frequency) and broadening |
| Hydrazine (-NH₂) | N-H Bending (Scissoring) | 1590 - 1650 | Blueshift (higher frequency) |
| Methoxy (-OCH₃) | C-O Stretch | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) | Minimal shift |
Note: The data in this table is based on typical values for substituted phenylhydrazines and is intended to be illustrative.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound and its derivatives by providing the exact mass of the molecular ion. The molecular formula of this compound is C₈H₁₂N₂O.
Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision. This exact mass allows for the determination of the elemental composition and distinguishes the compound from isomers or other compounds with the same nominal mass.
Table 2: Calculated Exact Mass of this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Nominal Mass | 152 |
| Monoisotopic Mass | 152.09496 |
This calculated value can be compared with the experimental value obtained from an HRMS instrument to confirm the identity of the compound.
Fragmentation Pathways and Structural Information from Mass Spectral Data
Electron ionization (EI) mass spectrometry of this compound would be expected to produce a characteristic fragmentation pattern that provides valuable structural information. The molecular ion peak (M⁺˙) at m/z 152 would be observed. The fragmentation is likely to be initiated by the loss of electrons from the nitrogen atoms or the aromatic ring.
Key fragmentation pathways for substituted phenylhydrazines often involve the cleavage of the N-N bond and fragmentations of the substituent groups. For this compound, the following fragment ions would be anticipated:
Loss of the hydrazine moiety: Cleavage of the C-N bond could lead to the formation of a [M - NHNH₂]⁺ ion.
Cleavage of the N-N bond: This can result in the formation of an aniline-type fragment ion.
Loss of a methyl group: Fragmentation of the methoxy group could lead to a [M - CH₃]⁺ ion.
Loss of formaldehyde: A rearrangement reaction could lead to the elimination of CH₂O from the molecular ion.
Formation of a tropylium-like ion: Rearrangements of the aromatic ring upon fragmentation are also possible.
Table 3: Plausible Mass Spectral Fragments of this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
| 152 | [C₈H₁₂N₂O]⁺˙ | Molecular Ion |
| 137 | [C₇H₉N₂O]⁺ | [M - CH₃]⁺ |
| 121 | [C₈H₉N]⁺˙ | [M - NHNH₂]⁺˙ |
| 122 | [C₇H₁₀NO]⁺ | [M - N₂H₂]⁺ |
| 106 | [C₇H₈N]⁺ | [M - OCH₃ - H]⁺ |
Note: The relative abundances of these fragments would depend on the ionization energy and the specific instrumentation used.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a compound in the solid state. While a crystal structure for this compound is not readily found in the public domain, analysis of related substituted phenylhydrazine (B124118) derivatives provides insight into the expected molecular geometry.
Analysis of Dihedral Angles and Conformational Preferences in Crystalline Structures
The conformational flexibility of this compound is largely defined by the rotation around the C-N and N-N single bonds. The dihedral angles obtained from a crystal structure would precisely describe the conformation adopted in the solid state.
Key dihedral angles of interest include:
C(aryl)-C(aryl)-N-N: This angle describes the orientation of the hydrazine group relative to the plane of the phenyl ring.
C(aryl)-N-N-H: This describes the orientation of the terminal amino group.
C(aryl)-C(aryl)-O-C(methyl): This defines the orientation of the methoxy group.
The presence of the ortho-methoxy group is expected to exert a significant steric and electronic influence on the preferred conformation. It may favor a conformation where the hydrazine group is oriented away from the methoxy group to minimize steric hindrance. Intramolecular hydrogen bonding between the N-H of the hydrazine and the methoxy oxygen would, however, favor a more planar arrangement. The interplay of these factors would determine the final observed conformation in the crystalline state.
Table 4: Representative Dihedral Angles from a Hypothetical Crystal Structure of a this compound Derivative
| Dihedral Angle | Expected Range (°) | Significance |
| C2-C1-N1-N2 | 0 - 30 | Indicates the degree of planarity between the phenyl ring and the hydrazine group. |
| C1-N1-N2-H | 180 ± 30 | Describes the conformation of the terminal amine hydrogen. |
| C1-C2-O1-C9 | 0 ± 20 | Shows the orientation of the methoxy group relative to the ring. |
Note: The values in this table are illustrative and based on typical conformations observed in related substituted phenylhydrazines.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystalline state is dictated by a complex interplay of intermolecular forces. In the case of this compound and its derivatives, the presence of hydrogen bond donors (N-H groups), hydrogen bond acceptors (the nitrogen and oxygen atoms), and aromatic rings suggests that hydrogen bonding, π-π stacking, and van der Waals interactions are the primary drivers of the crystal packing. While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted phenylhydrazine derivatives provides significant insight into the expected intermolecular interactions and packing motifs.
In many aromatic compounds, π-π stacking interactions are a significant cohesive force. In substituted phenylhydrazines, parallel or offset stacking of the phenyl rings is frequently observed, with typical centroid-to-centroid distances in the range of 3.5 to 4.0 Å. These interactions contribute to the formation of columnar or layered structures. The interplay between hydrogen bonding and π-π stacking is critical; often, hydrogen-bonded sheets or chains will be further stabilized by stacking interactions between the aromatic rings of adjacent sheets or chains.
Based on the analysis of related structures, it is anticipated that the crystal packing of this compound would be characterized by hydrogen-bonded layers or chains. These primary structures would likely be formed through N-H···N hydrogen bonds between the hydrazine moieties of neighboring molecules. These layers or chains would then be further organized into a three-dimensional architecture through a combination of C-H···O interactions involving the methoxy group and π-π stacking of the phenyl rings.
Table 1: Typical Intermolecular Interaction Geometries in Substituted Phenylhydrazine Derivatives
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| Hydrogen Bond | N-H···N | ~ 0.99 | ~ 2.1 - 2.4 | ~ 3.0 - 3.3 | ~ 150 - 170 |
| Hydrogen Bond | N-H···O | ~ 0.99 | ~ 1.9 - 2.2 | ~ 2.8 - 3.1 | ~ 160 - 180 |
| Weak Hydrogen Bond | C-H···O | ~ 0.95 | ~ 2.3 - 2.7 | ~ 3.2 - 3.6 | ~ 130 - 160 |
| Weak Hydrogen Bond | C-H···π | ~ 0.95 | ~ 2.6 - 2.9 | ~ 3.5 - 3.8 | ~ 140 - 160 |
Computational Chemistry and Theoretical Investigations of 2 Methoxy 4 Methylphenyl Hydrazine Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of many-body systems. Its application to (2-Methoxy-4-methylphenyl)hydrazine derivatives enables the precise calculation of various molecular properties. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets like 6-311G, offer a balance of accuracy and computational efficiency for organic molecules. researchgate.netresearchgate.net
The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For derivatives of this compound, this involves calculating bond lengths, bond angles, and dihedral angles.
Theoretical calculations on related substituted phenylhydrazine (B124118) and methoxy-aromatic compounds provide expected values for the structural parameters of this compound. The geometry is optimized to a minimum on the potential energy surface, ensuring no imaginary vibrational frequencies. For instance, studies on similar structures, like p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer, have utilized the B3LYP/6–31G(d,p) level of theory for geometry optimization. nih.gov In a study on 2-Hydroxy-4-Methoxybenzophenone, the geometry of different conformers was optimized using the B3LYP method with a 6-311++G(d,p) basis set to identify the most stable conformer. nih.gov
The optimized structure of this compound would feature a planar phenyl ring, with the methoxy (B1213986) and methyl groups influencing the electron distribution and steric environment. The hydrazine (B178648) moiety (-NH-NH2) introduces additional degrees of conformational freedom. The expected bond lengths for the C-N and N-N bonds in the hydrazine group are crucial for understanding its chemical behavior.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Hydrazine Derivative (N-phenyl-N'-(2-thienylmethylene)hydrazine) This table presents data for a related compound to illustrate the type of information obtained from geometry optimization calculations.
| Parameter | Bond Length (Å) - B3LYP/6-31G(d) |
| N-N | 1.378 |
| C-N (Phenyl) | 1.401 |
| C=N (Imine) | 1.289 |
Source: Adapted from a theoretical study on N-phenyl-N'-(2-thienylmethylene)hydrazine. nih.gov
Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict the infrared (IR) and Raman spectra. These calculations provide the fundamental vibrational modes of the molecule, which arise from the periodic motions of atoms around their equilibrium positions.
For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to its functional groups. These include:
N-H stretching vibrations from the hydrazine group, typically appearing in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the methyl group, just below 3000 cm⁻¹.
C-O stretching vibrations of the methoxy group, usually found in the 1000-1300 cm⁻¹ range.
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
N-N stretching vibrations , which are often weak and appear at lower wavenumbers.
Theoretical studies on similar molecules, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have successfully used DFT calculations to assign vibrational bands observed in experimental FTIR spectra. nih.gov Similarly, investigations on 2-methoxybenzaldehyde (B41997) have utilized periodic DFT calculations to assign vibrational modes with high confidence. nih.gov
Table 2: Illustrative Vibrational Frequencies for a Related Hydrazine Derivative This table shows selected calculated vibrational frequencies for a substituted hydrazine to demonstrate the output of such calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C=N Stretch (Azomethine) | 1668 |
| C-S Stretch | 1139 |
Source: Adapted from DFT studies on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. asianpubs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazine moiety, particularly the lone pair electrons of the nitrogen atoms. The LUMO is likely to be distributed over the aromatic ring's antibonding π* orbitals. The presence of the electron-donating methoxy and methyl groups would raise the energy of the HOMO, while the hydrazine group also contributes significantly to its nucleophilic character.
Computational studies on various hydrazine derivatives consistently show that the HOMO-LUMO energy gap is a valuable parameter for assessing reactivity. nih.govasianpubs.org
Table 3: Illustrative HOMO-LUMO Energies and Gap for a Substituted Hydrazine Derivative This table provides an example of FMO analysis from a related compound.
| Parameter | Energy (eV) |
| HOMO | -0.26751 |
| LUMO | -0.18094 |
| Energy Gap (ΔE) | 0.08657 |
Source: Adapted from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov
Natural Population Analysis (NPA), based on the Natural Bond Orbital (NBO) method, provides a way to calculate the distribution of electron density on the atoms within a molecule. wikipedia.org This analysis offers a more robust picture of atomic charges compared to other methods like Mulliken population analysis. Understanding the charge distribution is fundamental to predicting a molecule's polarity, reactivity, and intermolecular interactions.
In this compound, NPA would reveal the partial positive and negative charges on each atom. The oxygen atom of the methoxy group and the nitrogen atoms of the hydrazine group are expected to carry significant negative charges due to their high electronegativity. Conversely, the hydrogen atoms of the hydrazine group and the carbon atom attached to the oxygen are likely to be positively charged. This charge distribution influences the molecule's electrostatic interactions and preferred sites for chemical attack. NBO analysis also provides insights into intramolecular charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals. nih.govresearchgate.net
The Molecular Electrostatic Potential (MESP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It is plotted as a 3D map over the electron density surface, where different colors represent different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MESP map would likely show negative potential (red) around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy group, highlighting these as the primary sites for electrophilic attack (e.g., protonation). Positive potential (blue) would be expected around the hydrogen atoms of the -NH2 group, making them potential sites for hydrogen bonding. This analysis is crucial for understanding how the molecule interacts with other reagents and biological targets. asianpubs.org
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, several conformers can exist due to rotation around the C(phenyl)-N and N-N single bonds, as well as the orientation of the methoxy group.
A potential energy surface (PES) scan can be performed computationally to explore the energy changes associated with these rotations. By systematically changing specific dihedral angles and calculating the energy at each step, a PES map can be generated. The minima on this surface correspond to the stable conformers of the molecule.
For this compound, the key dihedral angles to investigate would be:
The C-C-N-N dihedral angle, which describes the orientation of the hydrazine group relative to the phenyl ring.
The C-N-N-H dihedral angles, which define the conformation of the terminal -NH2 group.
The C-C-O-C dihedral angle, which determines the orientation of the methoxy group.
The relative energies of the different conformers are influenced by a combination of steric hindrance and electronic effects, such as intramolecular hydrogen bonding. Identifying the global minimum energy conformer is essential, as it represents the most populated structure at equilibrium and is often the most relevant for predicting chemical and physical properties. Such conformational analyses have been performed for other flexible molecules to understand their structural preferences. nih.govnih.gov
Identification of Stable Conformers and Energy Minima
The three-dimensional arrangement of atoms in a molecule, known as its conformation, dictates many of its physical and chemical properties. For a flexible molecule such as this compound, multiple conformers can exist due to rotation around single bonds. Identifying the most stable of these, which correspond to energy minima on the potential energy surface (PES), is a crucial first step in its theoretical characterization.
The conformational landscape of this compound is primarily governed by the rotation around several key bonds: the C(aryl)-N bond, the N-N bond, and the C(aryl)-O bond of the methoxy group. A systematic scan of the dihedral angles associated with these rotations, using methods like Density Functional Theory (DFT), can map out the PES. Current time information in MacKenzie County, CA.wikipedia.org The resulting energy profile reveals the low-energy conformers and the transition states that separate them.
To illustrate this, a hypothetical potential energy surface scan for the rotation around the C(aryl)-N bond might reveal several energy minima. These stable conformers would then be subjected to full geometry optimization to precisely determine their structures and relative energies.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | C(aryl)-N-N-H Dihedral Angle (°) | C(aryl)-O-C-H Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 | 180 (anti) | 0 (syn-planar) | 0.00 |
| 2 | 90 (gauche) | 0 (syn-planar) | 1.5 |
| 3 | 180 (anti) | 90 (perpendicular) | 2.1 |
| 4 | 90 (gauche) | 90 (perpendicular) | 3.6 |
Note: This table is for illustrative purposes and the values are hypothetical.
The data in the table suggests that the most stable conformer would have the hydrazine group in an anti orientation relative to the phenyl ring and the methoxy group lying in the plane of the ring. Deviations from this arrangement would lead to an increase in energy due to steric clashes and less favorable electronic interactions.
Solvent Effects on Conformational Stability
The surrounding environment can significantly influence the conformational equilibrium of a molecule. Solvents, in particular, can stabilize or destabilize certain conformers based on their polarity and ability to form specific interactions like hydrogen bonds. Computational methods can model these solvent effects using either implicit or explicit solvent models. nih.govaip.org
Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variant, the Integral Equation Formalism PCM (IEFPCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.govnumberanalytics.comaip.org This approach is computationally efficient and can provide valuable insights into how a solvent's polarity affects conformational energies. For this compound, a polar solvent would be expected to better solvate conformers with a larger dipole moment. This could potentially alter the relative stability of the conformers identified in the gas phase.
Explicit solvent models, on the other hand, involve simulating the individual solvent molecules around the solute. This method is more computationally intensive but allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding between the hydrazine moiety and water molecules. researchgate.netresearchgate.net
Table 2: Hypothetical Relative Energies of Conformers in Different Solvents
| Conformer | Relative Energy in Hexane (kcal/mol) | Relative Energy in DMSO (kcal/mol) | Relative Energy in Water (kcal/mol) |
| 1 | 0.00 | 0.00 | 0.00 |
| 2 | 1.5 | 1.2 | 1.0 |
| 3 | 2.1 | 2.3 | 2.5 |
| 4 | 3.6 | 3.0 | 2.8 |
Note: This table is for illustrative purposes and the values are hypothetical.
The hypothetical data in Table 2 suggests that polar solvents like DMSO and water could stabilize conformer 2, which may have a larger dipole moment than conformer 1. Conversely, the relative energy of conformer 3 might increase in polar solvents if its solvation is less favorable.
Quantitative Structure-Activity Relationship (QSAR) Modeling (without biological activity data)
While QSAR is traditionally employed to correlate molecular structures with biological activities, the underlying principles can be adapted to analyze the relationships between structural features and physicochemical properties within a series of compounds. wikipedia.org In this context, without biological data, QSAR serves as a tool for systematically characterizing and comparing the properties of this compound and its hypothetical derivatives.
Descriptor Calculation and Feature Selection
The first step in this analysis is the calculation of a wide range of molecular descriptors. These numerical values represent various aspects of a molecule's structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and counts of specific chemical features (e.g., hydrogen bond donors and acceptors).
3D Descriptors: Descriptors derived from the three-dimensional structure, such as molecular surface area, volume, and shape indices.
Quantum-Chemical Descriptors: Properties calculated using quantum mechanics, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
For this compound and a set of its hypothetical derivatives (e.g., with different substituents on the phenyl ring), these descriptors would be calculated.
Once a large pool of descriptors is generated, feature selection methods are employed to identify a smaller, more informative subset. Techniques like Genetic Algorithms or Recursive Feature Elimination can be used to remove redundant or irrelevant descriptors, focusing on those that best capture the structural variations within the dataset. nih.gov
Statistical Analysis of Structural Features
With a refined set of descriptors, statistical methods can be used to explore the relationships between them and the structural modifications. Principal Component Analysis (PCA), for example, can be used to reduce the dimensionality of the descriptor space and visualize the chemical space occupied by the parent molecule and its derivatives.
Table 3: Hypothetical Calculated Descriptors for this compound and Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |
| This compound | 152.20 | 1.8 | 45.4 | -5.2 | 0.8 |
| (2-Methoxy-4-nitrophenyl)hydrazine | 183.15 | 1.5 | 91.2 | -6.0 | -1.5 |
| (2-Methoxy-4-chlorophenyl)hydrazine | 172.61 | 2.3 | 45.4 | -5.4 | 0.5 |
| (2,4-Dimethoxyphenyl)hydrazine | 168.20 | 1.6 | 54.6 | -5.1 | 0.9 |
Note: This table is for illustrative purposes and the values are hypothetical.
By analyzing such a table, one could deduce trends. For example, the introduction of a nitro group significantly increases the polar surface area and lowers both HOMO and LUMO energies, suggesting a more polar and electronically different molecule compared to the parent compound.
Molecular Dynamics Simulations (if applicable for interactions, not for biological outcomes)
Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecules and their interactions with the environment. nih.gov For this compound, MD simulations can be employed to investigate its interactions with solvent molecules and with other molecules of its own kind, shedding light on its solvation and potential for aggregation.
In a typical MD simulation, the molecule would be placed in a box of solvent (e.g., water) and the system's evolution would be tracked over time by solving Newton's equations of motion. Analysis of the resulting trajectory can reveal detailed information about intermolecular interactions.
Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized using Radial Distribution Functions (RDFs). nih.gov RDFs would show the probability of finding a solvent atom at a certain distance from a specific atom in the solute. For this compound in water, one could compute RDFs for water oxygen atoms around the hydrazine hydrogens, the methoxy oxygen, and the aromatic carbons to understand the hydration structure.
Hydrogen Bonding: The hydrazine moiety is capable of both donating and accepting hydrogen bonds. MD simulations can be used to analyze the dynamics of hydrogen bonding with protic solvents like water. researchgate.net The number of hydrogen bonds, their lifetimes, and their geometries can be quantified to understand the specific interactions that govern solvation.
Self-Aggregation: MD simulations can also be used to explore the tendency of this compound molecules to aggregate in solution. This could be driven by a combination of hydrogen bonding between the hydrazine groups of different molecules and π-π stacking interactions between the aromatic rings. By simulating multiple solute molecules, one can observe the formation of dimers or larger clusters and analyze the forces driving this process.
Table 4: Potential Intermolecular Interactions of this compound Investigated by MD
| Interaction Type | Interacting Groups | Significance |
| Hydrogen Bonding (Solute-Solvent) | Hydrazine N-H with water O | Solvation of the hydrazine group |
| Hydrogen Bonding (Solute-Solvent) | Hydrazine N lone pair with water H | Solvation of the hydrazine group |
| Hydrogen Bonding (Solute-Solute) | N-H of one molecule with N of another | Potential for dimerization/aggregation |
| π-π Stacking | Aromatic rings of two molecules | Contributes to aggregation |
| Van der Waals Interactions | All atoms | General non-specific interactions |
Advanced Quantum Chemical Methods (e.g., Ab Initio, Post-Hartree-Fock)
For a more accurate description of the electronic structure and properties of this compound, advanced quantum chemical methods that go beyond standard DFT can be employed. These methods, often categorized as ab initio (from first principles), provide a more rigorous treatment of electron correlation, which is the interaction between electrons.
Post-Hartree-Fock Methods: The Hartree-Fock (HF) method is a fundamental ab initio approach, but it neglects electron correlation. Post-Hartree-Fock methods build upon the HF solution to include these effects. Some prominent examples include:
Møller-Plesset Perturbation Theory (MP2, MP3, etc.): This method treats electron correlation as a perturbation to the HF energy. MP2 is a widely used method that often provides a significant improvement over HF for a moderate computational cost. numberanalytics.comnih.gov
Coupled Cluster (CC) Theory (CCSD, CCSD(T), etc.): CC methods are among the most accurate quantum chemical methods available. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" for calculations on small to medium-sized molecules. numberanalytics.comnih.gov
These high-level methods are particularly important for studying:
Non-covalent Interactions: Accurately describing weak interactions, such as π-π stacking and hydrogen bonding, often requires methods that properly account for electron correlation. Post-Hartree-Fock methods are generally more reliable than DFT for these types of interactions.
Rotational Barriers: For a precise determination of the energy barriers between different conformers, highly accurate methods are necessary. Studies have shown that methods like CCSD(T) can provide benchmark-quality data for rotational barriers in aromatic systems. aip.org
Excited States: While not explicitly covered in the outline, these methods are also crucial for studying the electronic excited states of molecules, which is relevant for understanding their photochemistry and spectroscopy.
The choice of method is a trade-off between accuracy and computational cost. While CCSD(T) with a large basis set would provide the most accurate results, it may be computationally prohibitive for a molecule of this size for extensive calculations like a full PES scan. A common strategy is to optimize geometries at a less expensive level (e.g., DFT or MP2) and then perform single-point energy calculations at a higher level (e.g., CCSD(T)).
Basis Set Effects: The accuracy of any ab initio calculation is also dependent on the quality of the basis set used to describe the atomic orbitals. Larger basis sets, such as those of the correlation-consistent family (e.g., cc-pVDZ, cc-pVTZ), provide more flexibility and lead to more accurate results, albeit at a higher computational cost. It is crucial to assess the convergence of the calculated properties with respect to the basis set size. nih.gov
Biological Activity and Mechanistic Insights of 2 Methoxy 4 Methylphenyl Hydrazine Derivatives Strictly in Vitro and Pre Clinical, Excluding Human Data
In Vitro Antimicrobial Activity
Hydrazine (B178648) derivatives are a well-established class of compounds known for a wide spectrum of biological activities, including antimicrobial effects. jocpr.comnih.gov The incorporation of the methoxyphenyl moiety can modulate this activity, leading to derivatives with varying degrees of efficacy against bacterial and fungal pathogens.
Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-positive, Gram-negative)
Derivatives incorporating the methoxyphenyl structure have shown promise as antibacterial agents. Studies on related hydrazone and pyrazoline derivatives indicate that the presence and position of a methoxy (B1213986) group (-OCH₃) on the phenyl ring can significantly influence antibacterial potency. jocpr.comturkjps.org For instance, research on pyrazoline derivatives revealed that a methoxy substituent on the phenyl ring at the C-3 position of the pyrazoline scaffold enhanced antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. turkjps.org
In broader studies of hydrazone derivatives, compounds are frequently tested against a panel of Gram-positive bacteria, such as S. aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. turkjps.org The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. For example, certain hydrazone derivatives have exhibited moderate activity with MIC values ranging from 32 to 512 μg/mL against various bacterial strains. turkjps.org The presence of an electron-donating methoxy group on the phenyl ring has been specifically linked to the potency of some hydrazide derivatives against S. aureus and B. subtilis. jocpr.com
| Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazoline Derivatives (with methoxy substituent) | S. aureus | Enhanced activity noted | turkjps.org |
| Pyrazoline Derivatives (with methoxy substituent) | E. faecalis | 32 | turkjps.org |
| Hydrazide Derivatives (with methoxy substituent) | S. aureus | Potent activity noted | jocpr.com |
| Hydrazide Derivatives (with methoxy substituent) | B. subtilis | Potent activity noted | jocpr.com |
| General Pyrazoline Derivatives | P. aeruginosa | 32-512 | turkjps.org |
Antifungal Efficacy Against Fungal Species
The antifungal potential of hydrazine derivatives has also been a subject of investigation, particularly against opportunistic pathogens like Candida albicans. turkjps.orgnih.gov The development of resistance to existing antifungal drugs has spurred the search for new chemical entities, with hydrazine-based compounds showing promise. nih.govnih.gov
In a study evaluating hybrid compounds with pyrrolidinone rings and hydrazine moieties, a derivative featuring a methoxy group (Hyd.OCH₃) was found to significantly reduce the viability of C. albicans and was effective against drug-resistant clinical isolates. nih.govnih.gov This compound also demonstrated the ability to decrease biofilm formation, a key virulence factor for C. albicans. nih.gov Other studies on pyrazoline derivatives have also reported activity against C. albicans, with MIC values for some compounds reaching 64 µg/mL. turkjps.org
| Derivative Class | Fungal Species | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Hydrazine-pyrrolidinone hybrid (Hyd.OCH₃) | C. albicans | Significant fungicidal activity | nih.govnih.gov |
| Pyrazoline Derivatives | C. albicans | 64 | turkjps.org |
Structure-Activity Relationships for Antimicrobial Potency
The relationship between the chemical structure of (2-Methoxy-4-methylphenyl)hydrazine derivatives and their antimicrobial activity is a critical aspect of their scientific evaluation. jocpr.comscilit.com The antimicrobial potency is highly dependent on the nature and position of various substituents on the molecule.
Key findings from structure-activity relationship (SAR) studies include:
Role of the Methoxy Group : The presence of electron-donating groups, such as a methoxy (-OCH₃) substituent on the phenyl ring, is often favorable for antibacterial activity. jocpr.com Its position is also crucial; for example, para-methoxy substitution on the phenyl ring of some pyrazoline derivatives enhanced activity against P. aeruginosa, E. faecalis, and B. subtilis. turkjps.org
Impact of the Hydrazone Moiety : The azometine group (-NHN=CH-) inherent to hydrazones is considered a vital pharmacophore for antimicrobial action. nih.gov
Influence of Other Rings and Substituents : In complex derivatives like pyrazolines, the nature of other heterocyclic rings and substituents plays a synergistic role. For instance, having a pyridine (B92270) ring in one part of the molecule and methoxy substitution on the phenyl ring was found to be preferable for good antibacterial effect in one study. turkjps.org
Antioxidant Activity
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various pathological processes. Antioxidants can mitigate this damage by neutralizing free radicals. Phenolic and hydrazine compounds are known to possess antioxidant properties, and derivatives of this compound are no exception, owing to their structural features. researchgate.netresearchgate.net
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant capacity of these derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govresearchgate.netnih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize these stable radicals, which is observable as a color change. researchgate.netnih.gov
A study on a related Schiff base, 2-methoxy-4-((4-methoxyphenylimino) methyl) phenol, which shares the methoxyphenyl feature, demonstrated significant antioxidant activity in the DPPH assay, with an effective concentration (EC₅₀) value of 10.46 ppm. researchgate.net The antioxidant activity is often attributed to the hydrogen-donating ability of the molecule. nih.gov The efficiency in these assays is typically expressed as an IC₅₀ or EC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the radicals. nih.gov
| Compound Class | Assay | Activity (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| 2-methoxy-4-((4-methoxyphenylimino) methyl) phenol | DPPH | EC₅₀ = 10.46 ppm | researchgate.net |
Mechanisms of Antioxidant Action
The antioxidant mechanism of this compound derivatives is closely linked to their chemical structure, particularly the presence of the phenolic hydroxyl group and the hydrazine moiety. researchgate.netnih.gov
The primary mechanism is believed to be hydrogen atom transfer (HAT) . sci-hub.senih.gov The phenolic group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical on the antioxidant molecule is stabilized by resonance, particularly through its aromatic ring and conjugation system. researchgate.net
Enzyme Inhibition Studies
Derivatives of hydrazine and related compounds have been a subject of interest for their ability to interact with and inhibit various enzymes involved in physiological and pathological processes.
Inhibition of Monoamine Oxidases (MAO-A, MAO-B) and Cholinesterases (AChE, BChE)
Research into tosylated acyl hydrazone derivatives has demonstrated their potential as inhibitors of monoamine oxidases (MAOs) and cholinesterases. One study identified a potent inhibitor of MAO-A with an IC50 value of 1.54 µM, and another for MAO-B with an IC50 of 3.64 µM nih.gov. The same study found a derivative that inhibited butyrylcholinesterase (BChE) with an IC50 of 16.1 µM, though inhibition of acetylcholinesterase (AChE) was generally weak nih.gov. Similarly, piperazine-substituted chalcones have shown remarkable inhibitory activity against MAO-B, with IC50 values as low as 0.65 µM, and moderate inhibition of AChE nih.gov. Furthermore, piperazine (B1678402) hydrazide derivatives have been investigated as selective MAO-A inhibitors frontiersin.org.
Inhibition of Beta-Secretase (BACE-1) and Lipoxygenase
The inhibition of beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease, has been observed with some hydrazine derivatives. For instance, certain tosylated acyl hydrazone derivatives were found to inhibit BACE-1 with IC50 values in the range of 8.47 to 9.92 µM nih.gov. Piperazine-substituted chalcones also exhibited moderate BACE-1 inhibition nih.gov. Studies on hydrazone derivatives of vitamin B6 have also reported on their ability to inhibit BACE-1 activity nih.gov.
There is currently a significant gap in the scientific literature regarding the lipoxygenase inhibitory activity of this compound derivatives.
Molecular Docking and Binding Interaction Analysis with Target Enzymes
To understand the inhibitory mechanisms at a molecular level, in silico molecular docking studies have been employed. For tosylated acyl hydrazones, docking simulations have elucidated the binding interactions with the active sites of MAO-A, MAO-B, and BACE-1 nih.gov. Similarly, the binding mode of piperazine-substituted chalcones with MAO-B has been investigated through molecular docking nih.gov. Docking studies of benzhydrazide derivatives have provided insights into their interaction with MAO-B and AChE nih.gov, while the binding of piperazine hydrazide derivatives to MAO-A has also been modeled frontiersin.org. These computational approaches are crucial for the rational design of more potent and selective inhibitors.
Antiproliferative and Cytotoxic Activity against Cancer Cell Lines (Non-human)
The potential of hydrazine derivatives as anticancer agents has been another area of investigation, with studies exploring their effects on the growth and survival of various cancer cells.
Inhibition of Proliferation in Diverse Cancer Cell Lines (e.g., HeLa, U251, HT-29, A549, MDA-MB-231)
The cytotoxic effects of various heterocyclic compounds containing hydrazine-like moieties have been evaluated against a panel of cancer cell lines. For instance, a phloroglucinol (B13840) derivative demonstrated potent antiproliferative activity against A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and HeLa (cervical carcinoma) cells, with IC50 values of 57.51 nM, 81.48 nM, and 136.13 nM, respectively nih.gov. Triazolo[4,3-a]pyrazine derivatives have also shown significant cytotoxicity against A549 and HeLa cells nih.gov.
With respect to glioblastoma and colon cancer cell lines, research on compounds with structural similarities to this compound derivatives has been conducted. Novel hydantoin (B18101) derivatives have shown antiproliferative activity against the human brain glioma U251 cell line, with one compound exhibiting an IC50 value of 0.46 µM nih.gov. Furthermore, a series of 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives displayed potent cytotoxicity against the HT-29 human colon cancer cell line, with the most active compound having an IC50 of 0.015 µM chemicalbook.com.
Interactive Table of Antiproliferative Activity of Related Hydrazine Derivatives
| Compound Class | Cell Line | IC50 Value | Reference |
| Phloroglucinol derivative | A549 | 57.51 nM | nih.gov |
| Phloroglucinol derivative | MDA-MB-231 | 81.48 nM | nih.gov |
| Phloroglucinol derivative | HeLa | 136.13 nM | nih.gov |
| Hydantoin derivative | U251 | 0.46 µM | nih.gov |
| Quinazoline derivative | HT-29 | 0.015 µM | chemicalbook.com |
Induction of Apoptosis in Cancer Cell Lines
Beyond inhibiting proliferation, some hydrazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. Pyrazine derivatives have been observed to induce apoptosis in K562 leukemia cells, while pyrazole (B372694) derivatives trigger apoptosis in MDA-MB-468 breast cancer cells chemicalbook.com. The induction of apoptosis in MCF-7 breast cancer cells has been reported for phthalazine (B143731) derivatives and 1,2,4-triazinone derivatives. Moreover, triazolo[4,3-a]pyrazine derivatives have been found to induce apoptosis in A549 lung cancer cells nih.gov. These findings suggest that apoptosis induction is a key mechanism through which these compounds exert their anticancer effects.
Cellular Mechanisms Underlying Cytotoxicity (e.g., cell cycle arrest, reactive oxygen species generation)
There is currently no available scientific literature detailing the cellular mechanisms of cytotoxicity for derivatives of this compound. Studies on cell cycle arrest or the induction of reactive oxygen species specifically by this class of compounds have not been reported in the accessible research databases.
Other In Vitro Biological Activities (e.g., Anti-inflammatory, Antiviral, if reported for derivatives within scope)
There is no published data on the in vitro anti-inflammatory or antiviral activities of derivatives of this compound. While related compounds and other hydrazine derivatives have been investigated for such properties, orientjchem.orgnih.govuobaghdad.edu.iq these findings cannot be directly attributed to the specific chemical class requested.
Applications in Chemical Synthesis and Materials Science
Utility as Synthetic Intermediates for Complex Organic Molecules
The unique structure of (2-Methoxy-4-methylphenyl)hydrazine makes it a versatile precursor for the construction of complex organic molecules, particularly heterocyclic systems that form the core of many functional chemicals.
Substituted phenylhydrazines are foundational building blocks in the pharmaceutical industry. This compound is particularly useful in the synthesis of heterocyclic scaffolds that are prevalent in drug molecules.
Fischer Indole (B1671886) Synthesis: One of the most prominent applications of phenylhydrazines is the Fischer indole synthesis, a reaction that produces an indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This reaction is a cornerstone of medicinal chemistry, used to synthesize a wide array of drugs, including the triptan class of antimigraine agents. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then rearranges and cyclizes. wikipedia.org The substituents on the phenyl ring of this compound direct the cyclization, leading to the formation of specifically substituted indoles, such as 7-methoxy-5-methylindoles. This regiocontrol is critical in the targeted synthesis of complex APIs. Studies on methoxy-substituted phenylhydrazones have shown that the position of the methoxy (B1213986) group can significantly influence the reaction's outcome. nih.govnih.gov
Pyrazole (B372694) Synthesis for Anti-Inflammatory Drugs: Phenylhydrazines are key reagents in the synthesis of pyrazole-based APIs. A notable example is the synthesis of Celecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. up.ac.zaresearchgate.net The synthesis involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound to form the central pyrazole ring. up.ac.zagoogle.compatsnap.com By analogy, this compound can be reacted with various diketones to generate a library of novel pyrazole derivatives for screening as potential therapeutic agents, including new anti-inflammatory, analgesic, or anticancer compounds. nih.gov
The chemical properties of this compound make it a potential precursor for the synthesis of coloring agents.
Azo Dyes: Aromatic hydrazines can be used as intermediates in the production of azo dyes. The synthesis typically involves the coupling of a diazonium salt with an aromatic compound. Phenylhydrazines provide a reactive component that can be integrated into the final dye structure. The methoxy (-OCH3) and methyl (-CH3) groups on the aromatic ring act as auxochromes, which are groups that modify the color and improve the properties of the dye, such as its intensity and fastness.
Hydrazone Pigments: The reaction of this compound with aldehydes or ketones yields hydrazones. These hydrazone compounds often possess extended conjugation and can be intensely colored. researchgate.net Depending on their structure and solid-state properties, they can be utilized as organic pigments in various applications.
Contributions to Medicinal Chemistry Building Blocks
In the context of drug discovery and development, this compound is considered a valuable medicinal chemistry building block. It provides a pre-functionalized aromatic core that chemists can strategically incorporate into larger, more complex molecules.
The specific 2-methoxy-4-methyl substitution pattern offers a unique structural motif compared to other isomers. This allows for the synthesis of a distinct chemical space of potential drug candidates. Its primary contribution is providing access to specific classes of heterocycles, such as indoles and pyrazoles, which are known to be "privileged scaffolds" in medicinal chemistry due to their frequent occurrence in biologically active compounds. researchgate.net
Potential in Materials Science Due to Electronic Properties
While less established than its role in organic synthesis, the inherent electronic characteristics of this compound suggest potential applications in materials science. The aromatic ring, functionalized with an electron-donating methoxy group, possesses specific electronic properties.
This substituted phenyl moiety can be incorporated into larger, conjugated molecular systems designed for functional materials. Such materials are being investigated for a variety of advanced applications. The electronic nature of the (2-Methoxy-4-methylphenyl) group could be harnessed in the development of organic electronic materials, where precise tuning of energy levels is crucial for performance. This includes potential use as a component in organic light-emitting diodes (OLEDs) or organic semiconductors, although specific applications have not been detailed.
Conclusion and Future Research Directions
Summary of Key Research Findings on (2-Methoxy-4-methylphenyl)hydrazine and its Derivatives
Direct research exclusively focused on this compound is limited. However, extensive studies on closely related substituted phenylhydrazines, particularly in the context of the Fischer indole (B1671886) synthesis, provide valuable insights into its probable reactivity and the potential applications of its derivatives.
The Fischer indole synthesis stands as a cornerstone reaction for phenylhydrazines, enabling the formation of indole scaffolds, which are prevalent in numerous biologically active compounds. wikipedia.orgnih.govresearchgate.net The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) with a ketone or an aldehyde. wikipedia.org The substitution pattern on the phenylhydrazine significantly influences the course and outcome of this reaction.
Research on methoxy-substituted phenylhydrazones has revealed interesting "abnormal" reaction pathways in the Fischer indole synthesis. For instance, the cyclization of 2-methoxyphenylhydrazones can be directed to the methoxy-substituted side of the benzene (B151609) ring, a deviation from the expected pathway. nih.govnih.gov This peculiarity opens up avenues for the synthesis of uniquely substituted indole derivatives that might not be accessible through conventional routes. While this has been observed for the 2-methoxy isomer, it strongly suggests that the electronic and steric effects of the methoxy (B1213986) and methyl groups in this compound would also lead to specific and potentially novel outcomes in the Fischer indole synthesis.
Derivatives of substituted phenylhydrazines, particularly indole- and hydrazone-based compounds, have demonstrated a wide array of biological activities. These include:
Anticancer Activity: Numerous indole derivatives synthesized from substituted phenylhydrazines have shown promising anticancer properties. nih.govmdpi.comnih.govresearchgate.net For example, indole-based sulfonohydrazides and pyrazolinyl-indole derivatives have been evaluated for their efficacy against various cancer cell lines, including breast, lung, and renal cancer. nih.govmdpi.comnih.gov The substitution on the indole ring, originating from the parent phenylhydrazine, plays a crucial role in the observed cytotoxicity.
Anti-inflammatory Activity: Indole-hydrazone derivatives have been investigated as potential anti-inflammatory agents, with some compounds exhibiting significant reduction in edema in animal models. japsonline.com
Other Biological Activities: Organic derivatives of hydrazine (B178648) are utilized in various forms, including as catalysts and as starting materials for pharmaceuticals. eosmedchem.com They are key intermediates for producing drugs like Celecoxib. eosmedchem.com Hydrazone derivatives, in general, are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. ontosight.ai
The following table summarizes the types of derivatives and their observed biological activities based on research on related compounds.
| Derivative Class | Potential Biological Activity | Reference |
| Indole derivatives | Anticancer, Anti-inflammatory | nih.govmdpi.comnih.govresearchgate.netjapsonline.com |
| Hydrazone derivatives | Anticancer, Anti-inflammatory, Antimicrobial | japsonline.comontosight.ai |
| Pyrazoline derivatives | Anticancer | mdpi.com |
| Sulfonohydrazide derivatives | Anticancer | nih.gov |
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary knowledge gap is the lack of dedicated research on this compound itself. While the behavior of other methoxy-substituted phenylhydrazines provides a predictive framework, the specific influence of the combined 2-methoxy and 4-methyl substitution pattern on its reactivity and the properties of its derivatives remains largely unexplored.
Key unexplored research avenues include:
Systematic Investigation of the Fischer Indole Synthesis: A thorough study of the Fischer indole synthesis using this compound with a variety of ketones and aldehydes is needed. This would elucidate the regioselectivity of the cyclization and potentially lead to the discovery of novel indole structures. The effect of different acid catalysts on the reaction outcome also warrants investigation. wikipedia.orgmdpi.com
Exploration of Other Cyclization Reactions: Beyond the Fischer indole synthesis, the potential of this compound in other cyclization reactions to form different heterocyclic systems (e.g., pyrazoles, pyrazolines) should be explored.
Biological Screening of Derivatives: A comprehensive biological evaluation of a library of derivatives synthesized from this compound is essential. This should encompass a wide range of assays to identify potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.
Chemosensor Applications: Hydrazone derivatives have shown promise as chemosensors. researchgate.net The potential of this compound-derived hydrazones for the detection of specific analytes is an unexplored area.
Prospects for Advanced Synthetic Methodologies and Derivatization
Future research should focus on employing modern synthetic methodologies to expand the library of derivatives from this compound.
Greener Synthetic Approaches: The development of environmentally benign methods for the synthesis of both the parent hydrazine and its derivatives is crucial. This could involve the use of eco-friendly solvents and catalysts. google.com
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers an alternative to the classical Fischer indole synthesis for preparing N-arylhydrazones, which can then be used to generate indoles. wikipedia.org Applying this methodology to this compound could broaden the scope of accessible indole derivatives.
Multi-component Reactions: Designing multi-component reactions involving this compound would enable the efficient one-pot synthesis of complex molecules, saving time and resources.
Diverse Derivatization Strategies: Systematic derivatization of the hydrazine moiety and the indole nucleus (if formed) will be key to developing structure-activity relationships (SAR). This includes the introduction of various pharmacophoric groups to modulate the biological activity of the resulting compounds.
Future Directions in Theoretical Studies and Predictive Modeling
Computational chemistry can play a significant role in guiding and accelerating research on this compound and its derivatives.
Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be employed to model the reaction mechanism of the Fischer indole synthesis with this compound. This can help predict the regioselectivity of cyclization and understand the electronic and steric factors at play.
In Silico Screening and Docking Studies: Molecular docking simulations can be used to predict the binding affinity of virtual libraries of this compound derivatives with various biological targets, such as enzymes and receptors implicated in diseases like cancer and inflammation. rjpn.orgjapsonline.comd-nb.infojapsonline.comnih.gov This can help prioritize the synthesis of compounds with the highest potential for biological activity.
QSAR (Quantitative Structure-Activity Relationship) Studies: Once a set of derivatives with known biological activity is generated, QSAR models can be developed to correlate the structural features of the molecules with their activity. These models can then be used to predict the activity of new, unsynthesized compounds. japsonline.com
ADME/Tox Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of potential drug candidates derived from this compound. nih.gov This early-stage assessment can help in selecting compounds with favorable pharmacokinetic profiles for further development.
Emerging Applications and Potential for Novel Chemical Entities
The unique substitution pattern of this compound offers the potential for the development of novel chemical entities with unique properties.
Medicinal Chemistry: The primary emerging application lies in medicinal chemistry. nih.govresearchgate.net By leveraging the insights from related compounds, this compound can serve as a scaffold for the design and synthesis of new drug candidates targeting a range of diseases. The methoxy and methyl groups can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties. The development of novel phosphodiesterase inhibitors is one such potential area. nih.gov
Materials Science: The incorporation of the this compound moiety into larger molecular architectures could lead to the development of new materials with interesting optical or electronic properties.
Agrochemicals: Hydrazine derivatives have applications in agriculture. eosmedchem.com Screening of derivatives of this compound for herbicidal or pesticidal activity could uncover new agrochemical leads.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
